molecular formula C9H14N2O3 B13253786 (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol

(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol

Cat. No.: B13253786
M. Wt: 198.22 g/mol
InChI Key: SPVYJCKQICTYBM-RKDXNWHRSA-N
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Description

(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a unique oxolane ring structure substituted with an ethyl-pyrazole moiety, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: The ethyl-pyrazole group can be introduced via nucleophilic substitution reactions, where a suitable pyrazole derivative reacts with the oxolane ring precursor.

    Chiral Resolution: The chiral centers can be resolved using chiral catalysts or by employing enantioselective synthesis techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, continuous flow reactors, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole moiety, potentially converting it to pyrazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of substituted pyrazole or oxolane derivatives.

Scientific Research Applications

(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    (RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate: A compound with a similar structural motif but different functional groups.

    (-)-Carvone: A natural compound with a similar ring structure but different substituents.

Uniqueness

(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol is unique due to its specific chiral centers and the presence of both an oxolane ring and a pyrazole moiety. This combination of features makes it distinct from other similar compounds and provides unique reactivity and biological activity profiles.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

(3R,4R)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-ol

InChI

InChI=1S/C9H14N2O3/c1-2-11-4-7(3-10-11)14-9-6-13-5-8(9)12/h3-4,8-9,12H,2,5-6H2,1H3/t8-,9-/m1/s1

InChI Key

SPVYJCKQICTYBM-RKDXNWHRSA-N

Isomeric SMILES

CCN1C=C(C=N1)O[C@@H]2COC[C@H]2O

Canonical SMILES

CCN1C=C(C=N1)OC2COCC2O

Origin of Product

United States

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